An In-Depth Technical Guide to 4-Fluorobenzyl Mercaptan (CAS 15894-04-9)
An In-Depth Technical Guide to 4-Fluorobenzyl Mercaptan (CAS 15894-04-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Fluorobenzyl mercaptan, with the CAS number 15894-04-9, is a fluorinated aromatic thiol that serves as a critical building block in various domains of chemical research, most notably in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the benzyl ring imparts unique electronic properties, influencing the reactivity of the thiol group and the overall physicochemical characteristics of the molecule. This guide provides a comprehensive overview of 4-fluorobenzyl mercaptan, including its properties, synthesis, purification, analytical characterization, and key applications, with a focus on providing practical, in-depth knowledge for laboratory professionals.
Physicochemical Properties
4-Fluorobenzyl mercaptan is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor, typical of mercaptans.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 15894-04-9 | [2] |
| Molecular Formula | C₇H₇FS | [2] |
| Molecular Weight | 142.19 g/mol | [2] |
| Boiling Point | 72-74 °C at 15 mmHg | [2] |
| Density | 1.157 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.545 | [2] |
| Flash Point | 76.67 °C (170.0 °F) - closed cup | [2] |
| SMILES | FC1=CC=C(CS)C=C1 | |
| InChI | 1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 |
Synthesis of 4-Fluorobenzyl Mercaptan
The synthesis of 4-fluorobenzyl mercaptan can be achieved through several routes, primarily involving the nucleophilic substitution of a suitable 4-fluorobenzyl halide with a sulfur nucleophile. Two common and effective methods are detailed below.
Method 1: From 4-Fluorobenzyl Halide and Thiourea
This is a widely used and reliable two-step method for the preparation of thiols from alkyl halides. The reaction proceeds via the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired mercaptan.
Reaction Scheme:
Figure 1: Synthesis of 4-Fluorobenzyl Mercaptan via the Thiourea Route.
Experimental Protocol:
Step 1: Formation of S-(4-Fluorobenzyl)isothiouronium Halide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzyl chloride or bromide (1.0 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or methanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The isothiouronium salt will often precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent. The salt can be used in the next step without further purification.
Step 2: Hydrolysis to 4-Fluorobenzyl Mercaptan
-
Suspend the S-(4-fluorobenzyl)isothiouronium halide in water in a round-bottom flask.
-
Add a solution of a strong base, such as sodium hydroxide (2.0-2.5 equivalents), to the suspension.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude 4-fluorobenzyl mercaptan.
Method 2: Direct Thiolation with Sodium Hydrosulfide
This one-step method offers a more direct route to the mercaptan, although it may sometimes lead to the formation of the corresponding dialkyl sulfide as a byproduct.[3][4] The use of a phase-transfer catalyst can improve the yield and selectivity of the reaction.[3]
Reaction Scheme:
Figure 2: Direct Synthesis of 4-Fluorobenzyl Mercaptan using Sodium Hydrosulfide.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium hydrosulfide (1.1-1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).[3]
-
Optionally, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05-0.1 equivalents).[3]
-
Slowly add a solution of 4-fluorobenzyl chloride or bromide (1.0 equivalent) in the same solvent to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 8-10 hours.[3] Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, and then dry over an anhydrous drying agent.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
Purification
Crude 4-fluorobenzyl mercaptan often contains unreacted starting materials or byproducts such as bis(4-fluorobenzyl) sulfide. Purification is typically achieved by vacuum distillation .[1][5]
Experimental Protocol: Vacuum Distillation
-
Set up a short-path distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.
-
Place the crude 4-fluorobenzyl mercaptan in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Gradually apply vacuum to the system. A pressure of around 15 mmHg is typically suitable.[2]
-
Gently heat the distillation flask using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected boiling point (72-74 °C at 15 mmHg).[2]
-
It is advisable to collect a small forerun to remove any lower-boiling impurities.
-
Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Analytical Characterization
The identity and purity of the synthesized 4-fluorobenzyl mercaptan should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
-
δ ~7.20-7.35 ppm (m, 2H): Aromatic protons ortho to the -CH₂SH group.
-
δ ~6.95-7.05 ppm (m, 2H): Aromatic protons ortho to the fluorine atom.
-
δ ~3.70 ppm (d, J ≈ 7.5 Hz, 2H): Methylene protons (-CH₂-). The doublet is due to coupling with the thiol proton.
-
δ ~1.70 ppm (t, J ≈ 7.5 Hz, 1H): Thiol proton (-SH). The triplet is due to coupling with the adjacent methylene protons.
¹³C NMR (in CDCl₃):
-
δ ~161-164 ppm (d, ¹JCF ≈ 245 Hz): Carbon atom attached to fluorine (C-F).
-
δ ~138-140 ppm (d, ⁴JCF ≈ 3 Hz): Quaternary aromatic carbon attached to the -CH₂SH group.
-
δ ~130-132 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the -CH₂SH group.
-
δ ~114-116 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons ortho to the fluorine atom.
-
δ ~28-30 ppm: Methylene carbon (-CH₂-).
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-fluorobenzyl mercaptan will exhibit characteristic absorption bands corresponding to its functional groups.[6][7]
-
~2550-2600 cm⁻¹ (weak): S-H stretching vibration, a characteristic peak for mercaptans.
-
~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching of the methylene group.
-
~1600 cm⁻¹, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1220-1240 cm⁻¹ (strong): C-F stretching vibration.
-
~800-850 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.
Key Applications in Research and Development
4-Fluorobenzyl mercaptan is a valuable intermediate in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry.
Synthesis of Biologically Active Molecules
The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.[8][9] 4-Fluorobenzyl mercaptan serves as a precursor for introducing the 4-fluorobenzylthio moiety into target molecules.
A notable example is its use in the synthesis of degradation products of fluorapacin (bis(4-fluorobenzyl)trisulfide), a promising anticancer agent.[2][8][10] 4-Fluorobenzyl mercaptan can be used to synthesize bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide for stability and degradation studies of fluorapacin.[2]
Figure 4: Reaction of 4-Fluorobenzyl Mercaptan with p-Chloranil.
Safety and Handling
4-Fluorobenzyl mercaptan is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. It has a very strong and unpleasant odor (stench). [1]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A multi-purpose combination respirator cartridge is recommended. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [1]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
4-Fluorobenzyl mercaptan is a versatile and important building block in organic synthesis, with significant applications in the development of new pharmaceuticals and functional materials. Its synthesis is achievable through well-established methods, and its purification and characterization can be performed using standard laboratory techniques. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
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